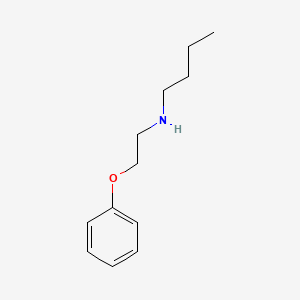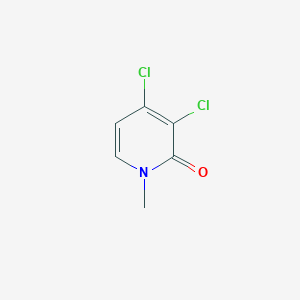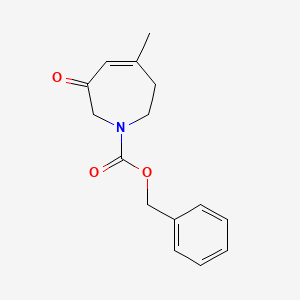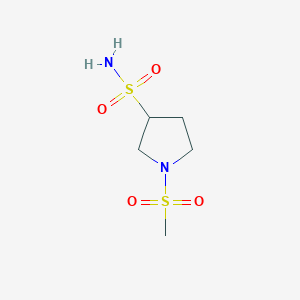
1-Methanesulfonylpyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₄S₂. It is a sulfonamide derivative, which means it contains a sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and are commonly used in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonylpyrrolidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the reaction of sulfonyl chlorides with amines under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides and amines. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, like acetonitrile .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can have different biological activities and applications .
Scientific Research Applications
1-Methanesulfonylpyrrolidine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are known for their use in treating bacterial infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, share similar structural features and biological activities.
Sulfonimidates: These compounds have a similar sulfur-containing functional group and are used in various chemical syntheses.
Uniqueness
1-Methanesulfonylpyrrolidine-3-sulfonamide is unique due to its specific structure, which includes both a methanesulfonyl and a pyrrolidine group. This combination of functional groups can result in distinct chemical and biological properties compared to other sulfonamide derivatives .
Properties
Molecular Formula |
C5H12N2O4S2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1-methylsulfonylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C5H12N2O4S2/c1-12(8,9)7-3-2-5(4-7)13(6,10)11/h5H,2-4H2,1H3,(H2,6,10,11) |
InChI Key |
FUNRYBGXIJNFMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


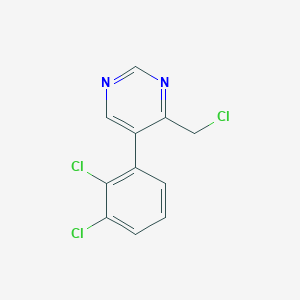
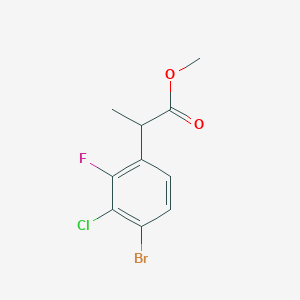
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
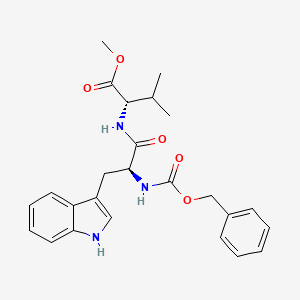
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
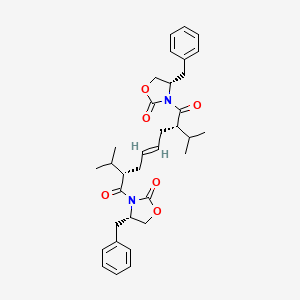
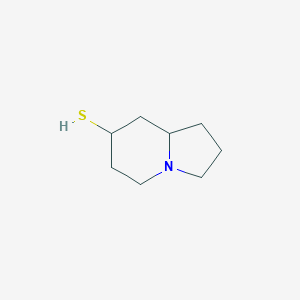

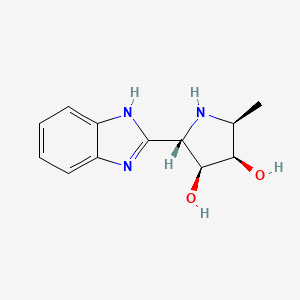
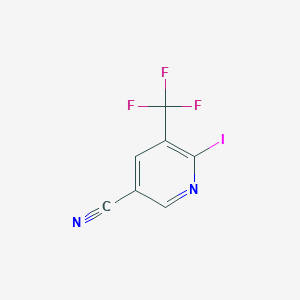
![2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
